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Introduction
The Neuroblastoma Amplified Sequence (NBAS) gene encodes a protein crucial for Golgi-to-

endoplasmic reticulum (ER) retrograde transport, a fundamental cellular process for

maintaining protein homeostasis.[1][2] NBAS is a component of the syntaxin 18 complex, which

mediates the fusion of COPI-coated vesicles with the ER membrane.[3] Mutations in the NBAS

gene have been associated with a spectrum of disorders, including short stature, optic nerve

atrophy, Pelger-Huët anomaly (SOPH) syndrome, and infantile liver failure syndrome 2 (ILFS2).

[1][4] Given its critical role in cellular function and its implication in human disease, accurate

quantification of NBAS gene expression and its protein product is essential for both basic

research and the development of potential therapeutic interventions.

These application notes provide detailed protocols for the quantification of NBAS expression at

both the mRNA and protein levels, utilizing a range of standard and advanced molecular

biology techniques.

Methods for Quantifying NBAS mRNA Expression
The quantification of NBAS mRNA can be achieved through several powerful techniques, each

with its own advantages in terms of sensitivity, precision, and throughput. The most common

methods are quantitative reverse transcription PCR (qRT-PCR), digital droplet PCR (ddPCR),

and RNA sequencing (RNA-Seq).
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Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a widely used method for quantifying gene expression due to its high sensitivity,

specificity, and broad dynamic range. It can be performed using two main approaches: absolute

quantification and relative quantification.

Absolute Quantification: This method determines the exact copy number of the NBAS

transcript by comparing its amplification to a standard curve generated from a known

quantity of a template (e.g., a plasmid containing the NBAS gene).[5]

Relative Quantification: This method measures the change in NBAS expression relative to a

reference (or housekeeping) gene that is stably expressed across the experimental

conditions.[6] The comparative Ct (ΔΔCt) method is a common approach for relative

quantification.[6]

Data Presentation: qRT-PCR Primer Design and Validation
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Parameter Recommendation

Target Gene
Homo sapiens neuroblastoma amplified

sequence (NBAS), transcript variant 1

NCBI Reference NM_015909.3[7]

Forward Primer
5'-TGGCACCTCTAAAGAGTGTCATT-3' (Exon

12)[8]

Reverse Primer
5'-CTCACCCTTAAGAGAGTATCATTCTAA-3'

(Exon 12)[8]

Forward Primer
5'-GAATTAGATTCTGTACTGGAGACTTTT-3'

(Exon 24)[8]

Reverse Primer
5'-TCAAAGTGCATAGAAAATGCTTTA-3' (Exon

24)[8]

Forward Primer
5'-GCTGTGTTGATTCCATGAGGA-3' (Exon 9

upstream)[9]

Reverse Primer
5'-AGTGTTGGAACAAATCAGAGCTA-3' (Exon

9 downstream)[9]

Housekeeping Genes

ACTB, B2M, GAPDH, GUSB, PPIA, IPO8

(selection should be validated for the specific

cell line and experimental conditions)[10][11]

Experimental Protocol: qRT-PCR for NBAS Expression

This protocol outlines the steps for relative quantification of NBAS mRNA using SYBR Green-

based qRT-PCR.

1. RNA Extraction and Quantification:

Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Kit,
Qiagen or TRIzol, Invitrogen).
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a
bioanalyzer. Aim for a 260/280 ratio of ~2.0.
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2. cDNA Synthesis:

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with
oligo(dT) or random hexamer primers.

3. qRT-PCR Reaction Setup:

Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse
primers (final concentration of 200-500 nM each), and nuclease-free water.
Add diluted cDNA (e.g., 10-50 ng) to each well of a 96-well PCR plate.
Include no-template controls (NTCs) for each primer set to check for contamination.
Run at least three technical replicates for each sample and primer set.

4. Thermal Cycling:

Perform the qPCR reaction using a real-time PCR instrument with the following typical
cycling conditions:
Initial denaturation: 95°C for 10 minutes
40 cycles of:
Denaturation: 95°C for 15 seconds
Annealing/Extension: 60°C for 60 seconds
Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

5. Data Analysis:

Determine the cycle threshold (Ct) values for NBAS and the chosen housekeeping gene(s)
for each sample.
Calculate the relative expression of NBAS using the ΔΔCt method.[6]

Logical Workflow for qRT-PCR
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1. RNA Extraction & Quantification

2. cDNA Synthesis

3. qPCR Reaction Setup

4. Thermal Cycling & Data Acquisition

5. Data Analysis (ΔΔCt)
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A streamlined workflow for quantifying NBAS mRNA using qRT-PCR.

Digital Droplet PCR (ddPCR)
ddPCR provides absolute quantification of nucleic acids without the need for a standard curve.

[12] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification

occurs in each droplet individually.[13] This method is highly precise and sensitive, making it

ideal for detecting small fold changes in gene expression and for analyzing low-abundance

transcripts.[14]

Data Presentation: ddPCR Assay Components
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Component Description

Target Assay

A TaqMan probe-based assay specific for

NBAS. Commercially available assays can be

used, or custom assays can be designed.

Reference Assay

A TaqMan probe-based assay for a stably

expressed housekeeping gene (e.g., ACTB,

GAPDH).

Supermix

A ddPCR-specific supermix containing DNA

polymerase, dNTPs, and other reaction

components.

Experimental Protocol: ddPCR for NBAS Expression

1. Sample Preparation:

Prepare cDNA from total RNA as described for qRT-PCR.

2. Droplet Generation:

Prepare the ddPCR reaction mix containing cDNA, NBAS and reference gene TaqMan
assays, and ddPCR supermix.
Load the reaction mix into a droplet generator cartridge along with droplet generation oil.
Generate droplets using a droplet generator (e.g., Bio-Rad QX200).

3. PCR Amplification:

Transfer the generated droplets to a 96-well PCR plate.
Seal the plate and perform thermal cycling in a standard thermal cycler.

4. Droplet Reading:

After PCR, read the droplets in a droplet reader. The reader will count the number of positive
(fluorescent) and negative droplets for both the NBAS and reference gene assays in each
sample.[13]

5. Data Analysis:
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The ddPCR software will use Poisson statistics to calculate the absolute concentration
(copies/µL) of the NBAS and reference gene transcripts in the original sample.
Gene expression can be expressed as the ratio of NBAS copies to the reference gene
copies.

Experimental Workflow for ddPCR

1. Sample Preparation (cDNA)

2. Droplet Generation

3. PCR Amplification

4. Droplet Reading

5. Data Analysis (Absolute Quantification)

Click to download full resolution via product page

The key steps involved in quantifying NBAS mRNA using ddPCR.

RNA Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and

unbiased view of the transcriptome.[15] It can be used to quantify the expression of all genes,

including NBAS, and to identify novel transcripts and alternative splicing events.

Data Presentation: RNA-Seq Data Analysis Pipeline
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Step Description Tools

1. Quality Control
Assess the quality of the raw

sequencing reads.
FastQC, MultiQC

2. Read Alignment

Align the high-quality reads to

a reference genome (e.g.,

GRCh38).

STAR, HISAT2

3. Quantification
Count the number of reads

mapping to each gene.
featureCounts, HTSeq

4. Differential Expression

Identify genes that are

significantly up- or down-

regulated between

experimental groups.

DESeq2, edgeR[15][16]

Experimental Protocol: RNA-Seq for NBAS Expression

1. Library Preparation:

Isolate high-quality total RNA.
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
Fragment the RNA and synthesize cDNA.
Ligate sequencing adapters and amplify the library.

2. Sequencing:

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina
NovaSeq).

3. Data Analysis:

Perform quality control on the raw sequencing data.
Align the reads to the human reference genome.
Quantify the number of reads that map to the NBAS gene.
Normalize the read counts to account for differences in library size and gene length (e.g.,
using Transcripts Per Million - TPM).
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Perform differential gene expression analysis to compare NBAS expression levels across
different conditions.[16][17]

RNA-Seq Data Analysis Workflow

1. Library Preparation

2. Sequencing

3. Quality Control

4. Read Alignment

5. Quantification

6. Differential Expression Analysis
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A typical bioinformatics pipeline for RNA-Seq data analysis.

Methods for Quantifying NBAS Protein Expression
Quantifying the NBAS protein is essential to confirm that changes in mRNA levels translate to

the functional protein. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are

two commonly used techniques for protein quantification.
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Western Blotting
Western Blotting allows for the semi-quantitative detection of the NBAS protein in a complex

mixture of proteins. It involves separating proteins by size using gel electrophoresis,

transferring them to a membrane, and then probing with an antibody specific to NBAS.

Data Presentation: NBAS Antibodies for Western Blotting

Antibody Host Applications
Recommended
Dilution

PA5-49534 (Thermo

Fisher)
Rabbit Polyclonal WB 1:2,000[18]

A9552

(Antibodies.com)
Rabbit Polyclonal WB, IF 1:1,000[19]

GTX66454 (GeneTex) Rabbit Polyclonal WB, ICC/IF 1:200 - 1:2000[20]

HPA036817 (Atlas

Antibodies)
Rabbit Polyclonal WB, IHC, ICC-IF 1:50 - 1:200[21]

Experimental Protocol: Western Blotting for NBAS Protein

1. Protein Extraction:

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease
and phosphatase inhibitors.[22]
Quantify the total protein concentration using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer.
Separate the proteins on an SDS-polyacrylamide gel. The percentage of the gel will depend
on the size of the NBAS protein (predicted size ~269 kDa).[18]

3. Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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4. Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-
buffered saline with Tween 20) for 1 hour at room temperature.
Incubate the membrane with a primary antibody against NBAS (at the recommended
dilution) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.[23]
Wash the membrane three times with TBST.

5. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

6. Data Analysis:

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
Normalize the NBAS band intensity to that of a loading control protein (e.g., β-actin or
GAPDH).

Western Blotting Workflow
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1. Protein Extraction & Quantification

2. SDS-PAGE

3. Protein Transfer

4. Immunoblotting

5. Detection & Imaging

6. Densitometric Analysis

Click to download full resolution via product page

The sequential steps for semi-quantitative analysis of NBAS protein by Western Blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances

such as proteins. A sandwich ELISA is a common format where the antigen of interest (NBAS)

is captured between two layers of antibodies (a capture antibody and a detection antibody).

This method offers high sensitivity and is suitable for high-throughput screening.

Data Presentation: Commercially Available NBAS ELISA Kits
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Kit Provider
Catalog
Number

Sample Type
Detection
Range

Sensitivity

MyBioSource MBS2602656

Human serum,

plasma, cell

culture

supernatant,

tissue

homogenates

0.312 - 20 ng/ml 0.06 ng/ml[5]

Gentaur 820-ELI-38394h Human samples Not specified Not specified[24]

Omnimabs Not specified Bovine samples Not specified Not specified[25]

Experimental Protocol: Sandwich ELISA for NBAS Protein

This is a general protocol based on a typical sandwich ELISA kit. Refer to the specific

manufacturer's instructions for the chosen kit.

1. Plate Preparation:

The wells of a 96-well plate are pre-coated with a capture antibody specific for NBAS.

2. Sample and Standard Incubation:

Add standards of known NBAS concentration and prepared samples to the wells.
Incubate for the time specified in the kit manual to allow NBAS to bind to the capture
antibody.
Wash the plate to remove unbound substances.

3. Detection Antibody Incubation:

Add a biotin-conjugated detection antibody specific for NBAS to each well.
Incubate to allow the detection antibody to bind to the captured NBAS.
Wash the plate.

4. Enzyme Conjugate Incubation:

Add an avidin-HRP conjugate to each well.
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Incubate to allow the conjugate to bind to the biotinylated detection antibody.
Wash the plate.

5. Substrate Reaction and Measurement:

Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color
change.
Stop the reaction with a stop solution.
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

Generate a standard curve by plotting the absorbance of the standards against their known
concentrations.
Determine the concentration of NBAS in the samples by interpolating their absorbance
values on the standard curve.

ELISA Workflow
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1. Plate Preparation (Coated with Capture Ab)

2. Sample/Standard Incubation

3. Detection Antibody Incubation

4. Enzyme Conjugate Incubation

5. Substrate Reaction & Measurement

6. Data Analysis (Standard Curve)
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The general workflow for quantifying NBAS protein using a sandwich ELISA.

NBAS Signaling Pathway
NBAS is a key component of the machinery responsible for retrograde transport from the Golgi

apparatus to the Endoplasmic Reticulum (ER). This process is vital for recycling cellular

components and maintaining the integrity of both organelles.

Golgi-to-ER Retrograde Transport Pathway
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Golgi Apparatus Endoplasmic Reticulum

cis-Golgi COPI-coated VesicleBudding ER MembraneNRZ Complex
(including NBAS)

Tethering Syntaxin 18
SNARE Complex

Docking Fusion

Click to download full resolution via product page

NBAS is part of the NRZ tethering complex in Golgi-to-ER transport.

This diagram illustrates the role of NBAS within the NRZ (NBAS-RINT1-ZW10) tethering

complex. COPI-coated vesicles bud from the cis-Golgi, carrying cargo destined for the ER. The

NRZ complex, containing NBAS, acts as a molecular tether, capturing these vesicles and

bringing them into close proximity with the ER membrane. This allows for the subsequent

docking and fusion mediated by the Syntaxin 18 SNARE complex, ultimately delivering the

vesicle's contents back to the ER.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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